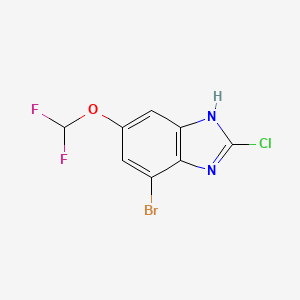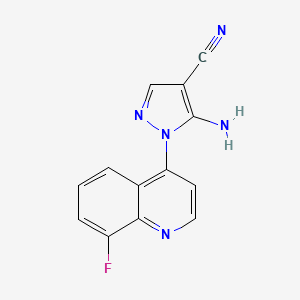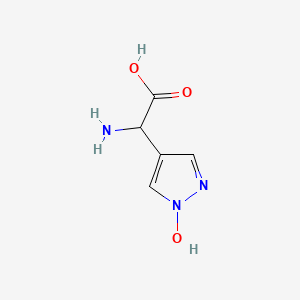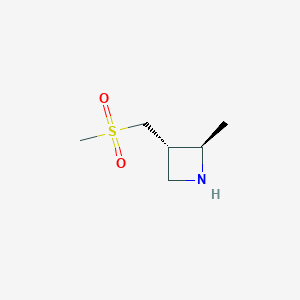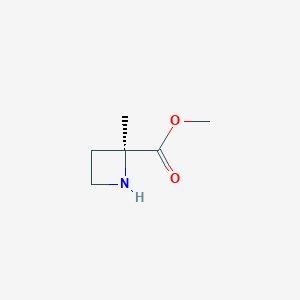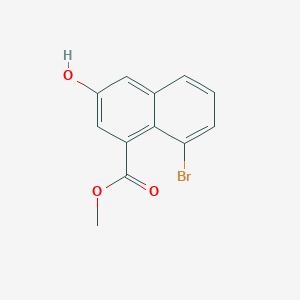
Methyl 8-bromo-3-hydroxy-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-bromo-3-hydroxy-1-naphthoate: is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 8-bromo-3-hydroxy-1-naphthoate can be synthesized through the esterification of 8-bromo-3-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions would be essential for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 8-bromo-3-hydroxy-1-naphthoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 8-bromo-3-hydroxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific aromatic structures. Its bromine and hydroxyl groups provide sites for further functionalization, making it versatile for various applications .
Mécanisme D'action
The mechanism by which Methyl 8-bromo-3-hydroxy-1-naphthoate exerts its effects is not fully understood. similar compounds have been shown to interact with cellular pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating inflammatory responses and other cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-2-naphthoate: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Another brominated naphthoate with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: Methyl 8-bromo-3-hydroxy-1-naphthoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups on the naphthalene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H9BrO3 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
Clé InChI |
IBVSZFFUNIJLIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
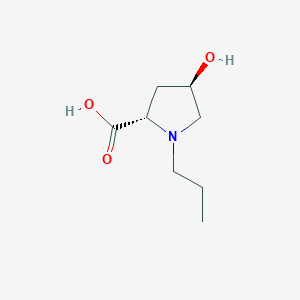
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
